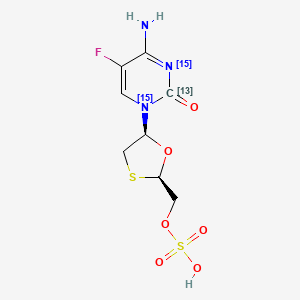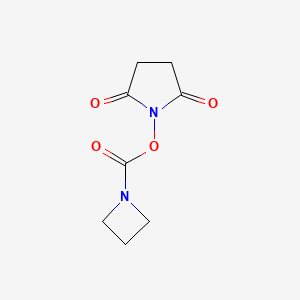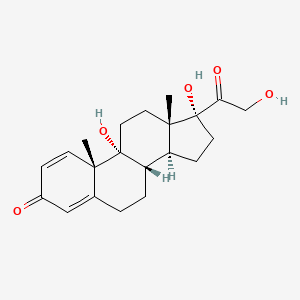
9-Hydroxy Prednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy Prednisolone is a derivative of prednisolone, a synthetic adrenal corticosteroid drug widely used in the treatment of inflammatory and autoimmune conditions . Prednisolone itself is known for its anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical treatments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Prednisolone typically involves the microbial transformation of prednisolone. One such method utilizes the microorganism Streptomyces roseochromogenes TS79, which converts prednisolone to 20β-hydroxy prednisolone under optimized conditions . The reaction parameters include dissolving prednisolone in dimethyl sulfoxide (DMSO) and incubating with the microorganism in a pre-culture fermentation medium containing magnesium sulfate (MgSO₄) for 24 hours .
Industrial Production Methods: Industrial production of corticosteroids, including prednisolone derivatives, often starts with diosgenin, a steroid sapogenin extracted from plants . The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation reactions, to produce the desired corticosteroid .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of prednisolone, each with distinct biological activities .
Scientific Research Applications
9-Hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Mechanism of Action
The mechanism of action of 9-Hydroxy Prednisolone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways, ultimately resulting in anti-inflammatory and immunosuppressive outcomes .
Comparison with Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced anti-inflammatory potency.
Dexamethasone: A fluorinated derivative with a longer duration of action and higher potency.
Uniqueness of 9-Hydroxy Prednisolone: The addition of a hydroxyl group at the 9th position distinguishes this compound from its counterparts, potentially enhancing its biological activity and therapeutic applications . This unique modification may offer advantages in specific medical conditions and research applications.
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17R)-9,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-18-7-5-14(23)11-13(18)3-4-16-15-6-8-21(26,17(24)12-22)19(15,2)9-10-20(16,18)25/h5,7,11,15-16,22,25-26H,3-4,6,8-10,12H2,1-2H3/t15-,16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
JMZWEDDWFWVQMK-NTLOSGPDSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
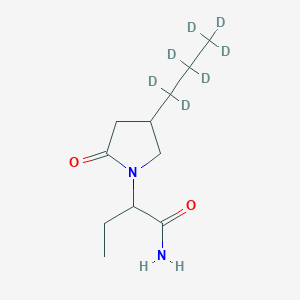


![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
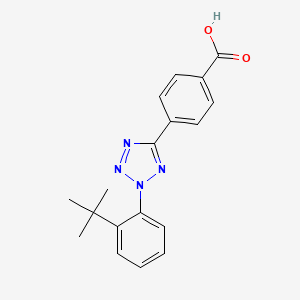

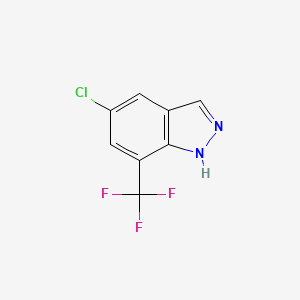
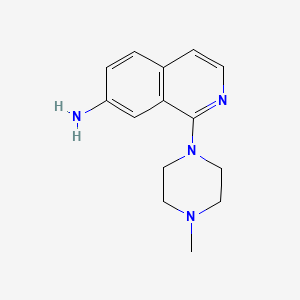
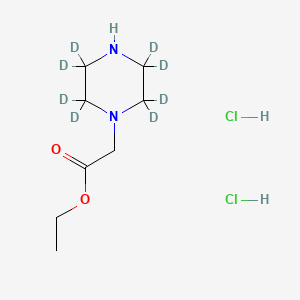
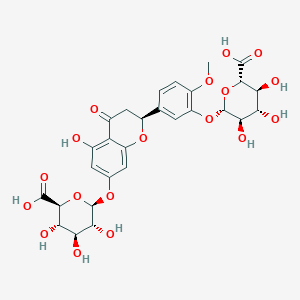
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
